ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
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Description
Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.
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Biological Activity
Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core , an oxadiazole ring , and an ethyl ester group . Its molecular formula is C28H23N5O6, and it has a molecular weight of 525.5 g/mol . The structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C28H23N5O6 |
Molecular Weight | 525.5 g/mol |
IUPAC Name | Ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI Key | URYSXOLKSFVASR-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds related to ethyl 2-({[2,4-dioxo]} derivatives have shown activity against various strains of bacteria and fungi. A study highlighted that certain quinazolinone derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections .
Anticancer Activity
Several studies have evaluated the anticancer potential of quinazolinone derivatives. Ethyl 2-({[2,4-dioxo]} compounds have been shown to exert cytotoxic effects on cancer cell lines. For example:
- IC50 values for certain derivatives were reported in the low micromolar range (less than 10 μM), indicating strong antiproliferative activity against various cancer cell lines .
The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest.
COX Inhibition
Quinazolinone derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory activities:
Compound | COX-2 Inhibition (%) | Concentration (μM) |
---|---|---|
4-(E)-2-{3-(4-methoxyphenyl)-4-oxo... | 47.1 | 20 |
Celecoxib | 80.1 | 1 |
These findings suggest that ethyl 2-({[2,4-dioxo]} compounds may serve as lead compounds for developing new anti-inflammatory drugs .
The precise mechanism through which ethyl 2-({[2,4-dioxo]} compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. Molecular docking studies have indicated potential binding sites that could be targeted for therapeutic effects .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Assay :
Properties
CAS No. |
894928-53-1 |
---|---|
Molecular Formula |
C28H23N5O6 |
Molecular Weight |
525.521 |
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34) |
InChI Key |
URYSXOLKSFVASR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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